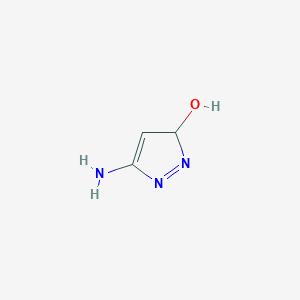
5-Amino-3H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amino group at the 5-position and a hydroxyl group at the 3-position makes this compound a unique and valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3H-pyrazol-3-ol typically involves the reaction of hydrazines with β-dicarbonyl compounds. One common method is the cyclocondensation of hydrazine hydrate with 1,3-diketones under acidic or basic conditions . Another approach involves the use of enaminones and hydrazines in the presence of molecular iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be environmentally friendly, utilizing green solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolidines .
Applications De Recherche Scientifique
5-Amino-3H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Amino-3H-pyrazol-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole
- 5-Amino-3-imino-3H-pyrazol-4-ylazo-benzoic acid
- 4-Amino-3,5-dimethyl-1H-pyrazole
Uniqueness
5-Amino-3H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C3H5N3O |
|---|---|
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
5-amino-3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1,3,7H,4H2 |
Clé InChI |
DNURUPVELRPGSI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NC1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


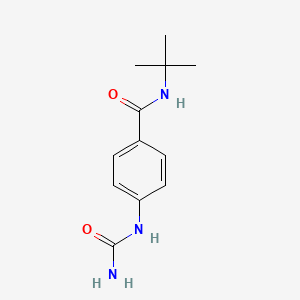
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
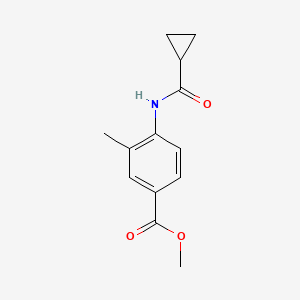

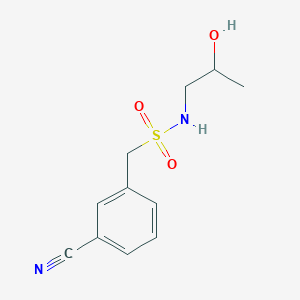
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
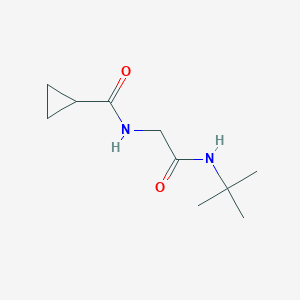
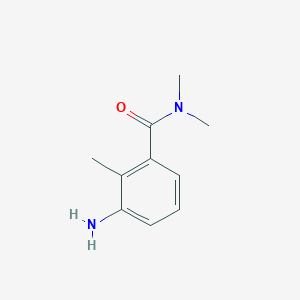
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
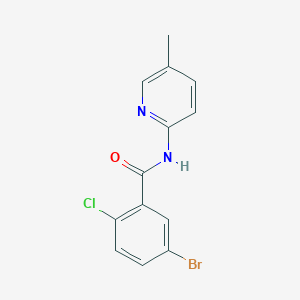
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

